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Compound of Interest

Compound Name: Diethylene glycol dibenzoate

Cat. No.: B031904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diethylene
glycol dibenzoate, a compound of interest in various industrial and pharmaceutical

applications. Through a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive

resource for the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of diethylene glycol dibenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.05 Multiplet 4H
Aromatic Protons

(ortho to C=O)

~7.55 Multiplet 2H
Aromatic Protons

(para to C=O)

~7.44 Multiplet 4H
Aromatic Protons

(meta to C=O)

~4.50 Triplet 4H -O-CH₂-CH₂-O-C=O

~3.88 Triplet 4H -O-CH₂-CH₂-O-C=O

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~166.5 C=O (Ester Carbonyl)

~133.0 Aromatic C (para to C=O)

~130.0 Aromatic C (ipso to C=O)

~129.5 Aromatic C (ortho to C=O)

~128.4 Aromatic C (meta to C=O)

~69.2 -O-CH₂-CH₂-O-C=O

~63.6 -O-CH₂-CH₂-O-C=O

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100-3000 Medium Aromatic C-H Stretch

3000-2850 Medium Aliphatic C-H Stretch

1725-1705 Strong C=O (Ester) Stretch

1600-1450 Medium-Strong Aromatic C=C Stretch

1300-1000 Strong C-O (Ester) Stretch

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

314.1 Moderate [M]⁺ (Molecular Ion)

149 High [C₈H₅O₃]⁺

105 Very High [C₇H₅O]⁺ (Benzoyl Cation)

77 High [C₆H₅]⁺ (Phenyl Cation)

45 Moderate [C₂H₅O]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 20-30 mg of diethylene glycol dibenzoate is accurately weighed and

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred into a clean, dry 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b031904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H and ¹³C NMR Data Acquisition:

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

For ¹H NMR, the spectral width is set to approximately 16 ppm, with a relaxation delay of 1-2

seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is used. The spectral width is set to

approximately 220 ppm, with a relaxation delay of 2-5 seconds. A larger number of scans

(typically 1024 or more) are acquired due to the lower natural abundance of the ¹³C isotope.

The acquired data is processed using appropriate software, including Fourier transformation,

phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation:

A drop of neat diethylene glycol dibenzoate (as it is a viscous liquid) is placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Alternatively, for transmission IR, a thin film of the liquid is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

FT-IR Data Acquisition:

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

The sample is then placed on the crystal or between the plates, and the sample spectrum is

acquired.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final

spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of diethylene glycol dibenzoate in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, often via direct infusion or through a

gas chromatograph (GC-MS).

Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[2]

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z

ratio.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like diethylene glycol dibenzoate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a comprehensive picture of the molecular structure

of diethylene glycol dibenzoate.
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¹H NMR: The distinct signals in the aromatic region are characteristic of a substituted

benzene ring. The two triplets in the aliphatic region, each integrating to 4 protons, confirm

the presence of the two equivalent ethylene glycol units. The downfield shift of the triplet at

~4.50 ppm is due to the deshielding effect of the adjacent ester carbonyl group.

¹³C NMR: The signal at ~166.5 ppm is indicative of an ester carbonyl carbon. The multiple

signals in the aromatic region correspond to the different carbon environments in the

benzoate rings. The two signals in the aliphatic region confirm the two non-equivalent

methylene carbons in the diethylene glycol backbone.

IR Spectroscopy: The strong absorption band in the region of 1725-1705 cm⁻¹ is a classic

indicator of the C=O stretching vibration of an ester functional group. The presence of both

aromatic and aliphatic C-H stretching bands, along with the strong C-O stretching band,

further supports the proposed structure.

Mass Spectrometry: The observation of a molecular ion peak at m/z 314.1 corresponds to

the molecular weight of diethylene glycol dibenzoate (C₁₈H₁₈O₅).[3] The prominent

fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) are characteristic

fragmentation patterns for benzoate esters, providing strong evidence for the presence of the

benzoyl groups in the molecule.[3] The fragment at m/z 149 is also a common fragment

observed in the mass spectra of phthalates and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031904#diethylene-glycol-dibenzoate-spectroscopic-
data-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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